molecular formula C30H35ClO11 B2365441 D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate CAS No. 461432-28-0

D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate

Cat. No.: B2365441
CAS No.: 461432-28-0
M. Wt: 607.05
InChI Key: MBPMRVCKHDMVOU-MPUKMYDRSA-N
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Description

Chemical Identity: This compound, also known as (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate (CAS: 461432-25-7), is a tetraacetylated derivative of a C-aryl glucoside. Its molecular formula is C₂₉H₃₃ClO₁₀ (MW: 577.02 g/mol) . Structurally, it features a 4-chloro-3-(4-ethoxybenzyl)phenyl group at the anomeric carbon of a glucopyranose ring, with acetyl protection at the 2-, 3-, 4-, and 6-hydroxyl positions .

Synthetic Relevance:
The compound serves as a critical intermediate in synthesizing dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for type 2 diabetes therapy. Its tetraacetate form enhances stability during synthetic steps, enabling efficient purification .

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35ClO11/c1-7-37-24-11-8-21(9-12-24)14-22-15-23(10-13-25(22)31)30(36-6)29(41-20(5)35)28(40-19(4)34)27(39-18(3)33)26(42-30)16-38-17(2)32/h8-13,15,26-29H,7,14,16H2,1-6H3/t26-,27-,28+,29-,30?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPMRVCKHDMVOU-MPUKMYDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The stannic chloride (SnCl₄)-catalyzed method is a cornerstone for synthesizing β-D-glucopyranoside derivatives. In this approach, pentaacetyl-β-D-glucopyranose reacts with methanol in benzene under reflux conditions. SnCl₄ acts as a Lewis acid, facilitating the departure of the acetylated leaving group and promoting nucleophilic attack by methanol to form the β-anomer. Key parameters include:

  • Catalyst Concentration : A minimum of 0.5 equivalents of SnCl₄ per mole of methanol is required for optimal reactivity. Lower concentrations (e.g., 0.025 M) reduce reaction rates disproportionately, likely due to neutralization of SnCl₄ by methanol.
  • Temperature and Time : Reactions proceed rapidly at 40°C, achieving 50–60% yields within 60 minutes. Prolonged heating at reflux temperatures (>80°C) risks side reactions, such as acetochloroglucose formation (up to 16.4% byproduct).

Stereochemical Control

The method selectively produces the β-anomer due to the stereoelectronic effects of SnCl₄, which stabilizes the oxocarbenium ion intermediate in a chair conformation favoring β-attack. Isotopic dilution analysis confirms ≥95% β-configuration purity, with minimal α-anomer formation.

Workup and Isolation

Post-reaction, the crude product is washed with aqueous bicarbonate to remove residual SnCl₄, followed by crystallization from methanol. This yields 50–65% pure methyl tetraacetyl-β-D-glucopyranoside, as confirmed by methoxyl content analysis.

Zinc Chloride-Mediated Large-Scale Synthesis

Scalable Reaction Design

For industrial-scale production, ZnCl₂ offers a cost-effective alternative to SnCl₄. A reported method reacts β-D-glucose pentaacetate with allyl alcohol in toluene at 80°C for 2 hours, achieving 50% yield after recrystallization from diisopropyl ether. While this study focuses on allyl derivatives, the protocol is adaptable to ethoxyphenylmethyl substituents by substituting allyl alcohol with 4-ethoxyphenylmethanol.

Advantages Over Stannic Chloride

  • Lower Catalyst Loading : 0.9 equivalents of ZnCl₂ suffice, reducing metal contamination risks.
  • Solvent Compatibility : Toluene’s high boiling point (110°C) accommodates elevated temperatures without side reactions.

Acetylation and Protecting Group Strategies

Hydroxyl Group Protection

Prior to glycosylation, hydroxyl groups on D-glucopyranose are protected as acetyl esters. A standard protocol involves treating methyl α-D-glucopyranoside with acetic anhydride (3.0 mL) and pyridine (3.0 mL) at room temperature overnight. This yields tetraacetylated glucose with >90% efficiency, as verified by thin-layer chromatography.

Selective Deprotection Challenges

While acetyl groups stabilize the glycoside during synthesis, their removal requires saponification with aqueous sodium hydroxide. However, harsh conditions may hydrolyze the ethoxyphenylmethyl group, necessitating careful pH control.

Coupling of the Aromatic Moiety

Friedel-Crafts Alkylation

The 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl group is introduced via Friedel-Crafts alkylation. Using SnCl₄ or BF₃ as catalysts, 4-ethoxyphenylmethanol reacts with 4-chlorophenol in benzene, forming the desired diarylmethane structure.

Purification Challenges

Unreacted phenol and polymeric byproducts are removed via sequential washes with cold water and sodium bicarbonate, followed by column chromatography.

Comparative Analysis of Synthetic Methods

Parameter Stannic Chloride Method Zinc Chloride Method Acetylation Protocol
Catalyst SnCl₄ (0.5–1.0 equiv) ZnCl₂ (0.9 equiv) Pyridine (3.0 mL)
Temperature 40–80°C 80°C Room temperature
Reaction Time 60 minutes 2 hours 12 hours
Yield 50–60% 50% >90%
Scalability Moderate High High
Byproducts Acetochloroglucose (16.4%) Minimal None

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

  • Medicine: Investigated for potential therapeutic uses, such as in drug development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Analysis :

Substituent Effects on Reactivity and Stability :

  • The 4-chloro-4-ethoxybenzyl group in the target compound enhances lipophilicity and steric bulk, making it less soluble in polar solvents compared to analogs like 4-methoxyphenyl or hydroxymethylphenyl derivatives .
  • Thio-glycosides (e.g., 1-Thio-β-D-glucose tetraacetate) exhibit higher reactivity in glycosylation reactions due to the sulfur atom’s nucleophilicity, contrasting with the oxygen-based stability of the target compound .

Synthetic Methodologies :

  • The target compound is synthesized via selective glycosylation using phase-transfer catalysts (e.g., triethylbenzylammonium chloride), achieving a 95% yield in intermediate steps . In contrast, 4-methoxyphenyl analogs require NaH/MeI methylation with lower yields (22%) due to competing side reactions .
  • Hydroxymethylphenyl derivatives are synthesized via esterification with 3,4-diacetoxybenzoyl chloride, highlighting the versatility of tetraacetate intermediates in introducing functional groups .

Pharmacological Relevance :

  • Unlike the target compound , which is tailored for SGLT2 inhibition, 4-methoxyphenyl and hydroxymethylphenyl analogs are primarily used in glycosylation studies or as antioxidant precursors .

Biological Activity

D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate is a complex organic compound with significant potential in biological research and applications. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C30H35ClO11C_{30}H_{35}ClO_{11}, with a molecular weight of 607.0 g/mol. Its structure includes a glucopyranoside core modified with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC30H35ClO11
Molecular Weight607.0 g/mol
CAS Number461432-28-0

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The ethoxyphenyl group acts as a ligand, influencing receptor binding and enzymatic interactions. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Enzyme Inhibition

D-Glucopyranoside derivatives are often studied for their ability to inhibit specific enzymes involved in metabolic pathways. The presence of the chloro and ethoxy groups may enhance binding affinity to target enzymes, which could be explored for therapeutic interventions in metabolic disorders or cancer.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related glucopyranosides on Jurkat cells, demonstrating that increased hydrophobicity correlates with enhanced cytotoxicity . While direct studies on this compound are not available, the findings suggest a similar trend may apply.
  • Enzyme Interaction Studies : Research on glucopyranosides has shown their role in modulating enzyme activity related to glucose metabolism. This could provide insights into the potential use of D-Glucopyranoside derivatives in managing diabetes or metabolic syndrome .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameBiological ActivityNotes
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-Moderate cytotoxicitySimilar structure; different substituents
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-Moderate enzyme inhibitionHydroxy group affects binding affinity

Q & A

Q. What are the key synthetic pathways for preparing this tetraacetate derivative, and how do reaction conditions influence yield?

The synthesis involves sequential protection/deprotection strategies and glycosylation. For example:

  • Protection : Acetylation of hydroxyl groups using acetic anhydride under controlled pH (4.0–6.0) and temperature (25–40°C) to prevent undesired side reactions .
  • Coupling : The chloro-aryl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, requiring anhydrous conditions and Pd catalysts .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization is critical to isolate the tetraacetate product, with yields typically 70–85% .

Q. How is structural confirmation achieved for this compound?

  • NMR : 1^1H and 13^13C NMR identify acetyl group positions (δ 1.8–2.1 ppm for methyl protons) and aryl substitution patterns .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+Na]+ observed at m/z 516.0050 vs. calculated 516.0046) .
  • X-ray crystallography : Resolves stereochemistry at the anomeric carbon (α/β configuration) .

Q. What stability considerations are critical for storage and handling?

  • Hydrolysis : The acetyl groups are sensitive to moisture; store under inert gas (N2_2/Ar) at −20°C .
  • Solubility : Prefer DMSO or chloroform for stock solutions to avoid aggregation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • 2D NMR : Use NOESY or HSQC to distinguish between diastereomers or confirm glycosidic bond geometry .
  • Computational modeling : Compare DFT-optimized structures with experimental X-ray data to validate conformational preferences .

Q. What strategies optimize regioselectivity during functionalization of the aryl-chloro moiety?

  • Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution at the para-chloro position .
  • Catalytic systems : Use Pd(OAc)2_2 with SPhos ligands to enhance cross-coupling efficiency (>90% conversion) .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Enzyme inhibition : Test against β-glucosidases using fluorometric assays (e.g., 4-methylumbelliferyl-β-D-glucopyranoside hydrolysis) .
  • Cellular uptake : Radiolabel the acetyl groups with 14^{14}C to track metabolic incorporation in vitro .

Methodological Challenges and Future Directions

Q. How to address discrepancies in purity assessments between HPLC and NMR?

  • Orthogonal methods : Combine reversed-phase HPLC (C18 column, acetonitrile/water) with 19^19F NMR (if fluorinated analogs exist) to quantify impurities .

What are unresolved questions in the compound’s mechanism of action?

  • Target identification : Use CRISPR-Cas9 screens to pinpoint glycosidase isoforms affected by the tetraacetate group .
  • In vivo models : Evaluate pharmacokinetics in zebrafish embryos for bioavailability studies .

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